4-Bromo-2-(1,3-dithiolan-2-yl)phenol chemical structure properties
4-Bromo-2-(1,3-dithiolan-2-yl)phenol chemical structure properties
The following technical monograph provides an in-depth structural and functional analysis of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol . This guide is structured to support researchers in medicinal chemistry and materials science, focusing on the molecule's utility as a bifunctional "safety-catch" scaffold.[1]
CAS Registry Number: 175276-78-5
Molecular Formula: C
Executive Summary
4-Bromo-2-(1,3-dithiolan-2-yl)phenol represents a high-value "orthogonally functionalized" building block.[1] Its core utility lies in the simultaneous presence of three distinct reactive centers: a phenolic hydroxyl group (nucleophile/directing group), an aryl bromide (electrophile for cross-coupling), and a 1,3-dithiolane ring (masked aldehyde/lipophilic pharmacophore).[1]
For drug development professionals, this molecule offers a strategic advantage: the dithiolane moiety serves as a robust protecting group for the aldehyde during harsh organometallic couplings (e.g., Suzuki-Miyaura) at the bromine position, which would otherwise be incompatible with a free carbonyl.[1]
Chemical Structure & Electronic Properties[2]
Structural Architecture
The molecule consists of a phenol core substituted at the ortho position (C2) with a 1,3-dithiolane ring and at the para position (C4) with a bromine atom.
-
Phenolic OH (C1): Acts as a hydrogen bond donor/acceptor (pKa ~9.5–10.0). The ortho-dithiolane can participate in intramolecular hydrogen bonding, potentially stabilizing the structure and influencing the pKa.[1]
-
1,3-Dithiolane (C2): A thioacetal ring.[2] Unlike its oxygen analog (dioxolane), the dithiolane is highly lipophilic and resistant to basic/nucleophilic conditions, making it stable during base-mediated alkylations or couplings.[1]
-
Bromine (C4): Located para to the hydroxyl group. This position is electronically activated for Pd-catalyzed cross-coupling reactions due to the electron-donating resonance effect of the hydroxyl group (despite the inductive withdrawal).[1]
Electronic Diagram (Graphviz)
The following diagram illustrates the electronic push-pull system and the steric environment of the molecule.
Figure 1: Functional connectivity and electronic interactions within the scaffold.[1]
Synthesis & Production Protocols
The synthesis typically proceeds via the thioacetalization of 4-bromo-2-hydroxybenzaldehyde (4-bromosalicylaldehyde).[1] This reaction must be catalyzed by a Lewis acid or a Brønsted acid.[2]
Optimized Protocol (Lewis Acid Method)
-
Precursor: 4-Bromo-2-hydroxybenzaldehyde.[1]
-
Reagent: 1,2-Ethanedithiol (1.1 equivalents).
-
Catalyst: Boron Trifluoride Etherate (BF
·OEt , 0.1 equivalents). -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl
), dissolve 4-bromo-2-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (20 mL). -
Addition: Add 1,2-ethanedithiol (11 mmol) via syringe. The solution may turn slightly yellow.
-
Catalysis: Cool the mixture to 0°C. Add BF
·OEt (1 mmol) dropwise. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (lower R
) should disappear, replaced by the non-polar dithiolane spot (higher R ). -
Workup: Quench with 10% NaHCO
solution. Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na SO . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (eluting with 5% EtOAc in Hexanes).
Critical Control Point: 1,2-Ethanedithiol has a potent stench.[1] All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be used to neutralize glassware and syringes.
Reactivity Profile & Applications
This molecule acts as a divergent intermediate. The dithiolane group is "orthogonal" to the bromide, meaning it survives the conditions used to react the bromide, and vice versa.[1]
Divergent Synthesis Map
The following workflow demonstrates how to selectively manipulate the molecule for drug discovery libraries.
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.
Mechanism of Action in Applications
-
Suzuki-Miyaura Coupling: The dithiolane sulfur atoms are soft Lewis bases and can poison Palladium catalysts. However, the steric bulk of the dithiolane and the chelate effect usually prevent irreversible poisoning if the catalyst loading is sufficient (3-5 mol%) and phosphine ligands are used.[1] This allows the construction of biaryl systems without touching the masked aldehyde.
-
Deprotection (The "Safety Catch"): Once the biaryl system is built (Path A), the dithiolane can be removed using "thiophilic" reagents like Mercury(II) perchlorate or oxidative conditions (NBS in aqueous acetone) to reveal the aldehyde. This aldehyde can then be used for reductive amination or Wittig reactions.
Physicochemical Properties (ADMET)
For drug development, the dithiolane ring significantly alters the property profile compared to the parent aldehyde.
| Property | Value (Predicted/Typical) | Impact on Drug Design |
| LogP (Lipophilicity) | ~3.8 – 4.2 | High.[1] The dithiolane adds significant lipophilicity compared to C=O. Useful for CNS penetration but requires formulation aid. |
| Solubility | Low (Water), High (DCM, DMSO) | Requires organic co-solvents (DMSO/PEG) for biological assays. |
| H-Bond Donors | 1 (Phenol OH) | Good for receptor binding; can be capped to modulate permeability. |
| Stability | Acid: High / Base: High / Oxidant: Low | Stable in physiological pH. Sensitive to metabolic oxidation (S-oxidation). |
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1]
-
Odor: While the dithiolane ring is less odorous than the free dithiol reagent, it may still possess a faint sulfur smell.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Sulfur compounds can oxidize to sulfoxides over time if exposed to air.
References
-
Chemical Identity: "4-bromo-2-(1,3-dithiolan-2-yl)phenol."[1][3][4] AK Scientific Catalog, Item 7286CM.[4] Link
-
Synthesis Methodology: "Synthesis of functional 1,2-dithiolanes." Organic & Biomolecular Chemistry, 2020. (Adapted protocol logic). Link
-
Dithiolane Protection: "1,3-Dithianes, 1,3-Dithiolanes - Synthesis and Deprotection." Organic Chemistry Portal. Link
-
Related Salicylaldehyde Chemistry: "Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines." Molecules, 2023. Link
Sources
- 1. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Search Results - AK Scientific [aksci.com]
